molecular formula C45H56F2N6O8S2 B609517 Neceprevir CAS No. 1229626-28-1

Neceprevir

Cat. No.: B609517
CAS No.: 1229626-28-1
M. Wt: 911.1 g/mol
InChI Key: UDMJANYPQWEDFT-ZAWFUYGJSA-N
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Mechanism of Action

Neceprevir acts as an inhibitor of NS3/4A, a serine protease enzyme, which is essential for viral replication and serves to cleave the virally encoded polyprotein into mature proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: ACH-2684 is synthesized based on the crystal structures of the enzyme/inhibitor complex. The synthesis involves the adaptation of the succinamide scaffold present in acyclic inhibitors to a P1–P3 macrocycle . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the macrocyclic structure.

Industrial Production Methods: The industrial production of ACH-2684 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: ACH-2684 primarily undergoes substitution reactions due to its macrocyclic structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving ACH-2684 include organic solvents, catalysts, and oxidizing or reducing agents. The reaction conditions are carefully controlled to ensure the desired outcome and minimize side reactions .

Major Products: The major products formed from the reactions involving ACH-2684 are typically derivatives of the original compound, with modifications to the macrocyclic structure or functional groups .

Comparison with Similar Compounds

Properties

CAS No.

1229626-28-1

Molecular Formula

C45H56F2N6O8S2

Molecular Weight

911.1 g/mol

IUPAC Name

(1S,4R,6S,7Z,14R,18R)-N-cyclopropylsulfonyl-14-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-18-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide

InChI

InChI=1S/C45H56F2N6O8S2/c1-26(2)34-24-62-41(49-34)33-21-37(32-15-16-36(60-4)27(3)39(32)48-33)61-30-20-35-40(55)50-45(43(57)51-63(58,59)31-13-14-31)22-29(45)12-9-7-5-6-8-11-28(42(56)53(35)23-30)19-38(54)52-18-10-17-44(46,47)25-52/h9,12,15-16,21,24,26,28-31,35H,5-8,10-11,13-14,17-20,22-23,25H2,1-4H3,(H,50,55)(H,51,57)/b12-9-/t28-,29-,30-,35+,45-/m1/s1

InChI Key

UDMJANYPQWEDFT-ZAWFUYGJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1N=C(C=C2O[C@@H]3C[C@H]4C(=O)N[C@@]5(C[C@H]5/C=C\CCCCC[C@@H](C(=O)N4C3)CC(=O)N6CCCC(C6)(F)F)C(=O)NS(=O)(=O)C7CC7)C8=NC(=CS8)C(C)C)OC

SMILES

O=C([C@]([C@]1([H])/C=C\CCCCC[C@@H]2CC(N3CC(F)(F)CCC3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(C5=NC(C(C)C)=CS5)=NC6=C(C)C(OC)=CC=C46)C7)([H])N7C2=O)=O)NS(=O)(C8CC8)=O

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(=O)NC5(CC5C=CCCCCCC(C(=O)N4C3)CC(=O)N6CCCC(C6)(F)F)C(=O)NS(=O)(=O)C7CC7)C8=NC(=CS8)C(C)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deldeprevir;  Neceprevir

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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